molecular formula C23H21ClO2 B14677643 Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- CAS No. 31365-03-4

Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro-

Cat. No.: B14677643
CAS No.: 31365-03-4
M. Wt: 364.9 g/mol
InChI Key: HPMFVVZNAVJZFR-YADHBBJMSA-N
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Description

Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both chlorophenyl and hydroxyphenyl groups attached to a valerophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of chlorobenzene with valerophenone, followed by hydroxylation of the resulting product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.

Chemical Reactions Analysis

Types of Reactions

Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s functional groups. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Valerophenone: A simpler analog without the chlorophenyl and hydroxyphenyl groups.

    Chlorobenzophenone: Contains a chlorophenyl group but lacks the hydroxyphenyl group.

    Hydroxybenzophenone: Contains a hydroxyphenyl group but lacks the chlorophenyl group.

Uniqueness

Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

31365-03-4

Molecular Formula

C23H21ClO2

Molecular Weight

364.9 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1-phenylpentan-1-one

InChI

InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-10-14-20(25)15-11-17)23(26)18-6-4-3-5-7-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1

InChI Key

HPMFVVZNAVJZFR-YADHBBJMSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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